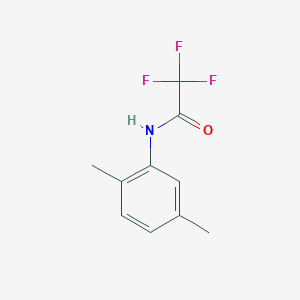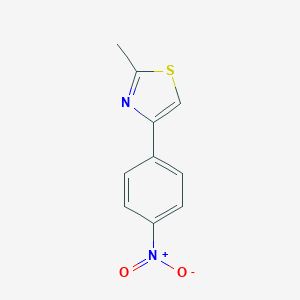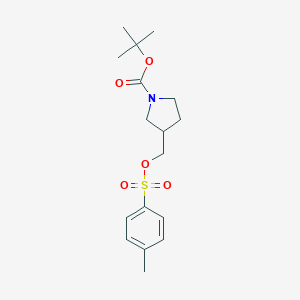
tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 114214-70-9 and a Linear Formula: C17H25NO5S . It has a molecular weight of 355.46 . The IUPAC name for this compound is tert-butyl 3-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.46 . Unfortunately, the search results do not provide further information on the physical and chemical properties of “tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate”.Applications De Recherche Scientifique
Metabolism of Prostaglandin E2 Agonist : CYP2C8 and CYP3A are involved in the metabolism of a compound with a tert-butyl moiety, similar to tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate. This compound is being developed to aid in bone healing (Prakash et al., 2008).
Palladium-Catalyzed Coupling Reactions : A derivative of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate underwent palladium-catalyzed coupling reactions with various arylboronic acids (Wustrow & Wise, 1991).
Asymmetric Synthesis : The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy demonstrated the utility of tert-butyl moiety in synthesizing chiral pyrrolidine derivatives (Chung et al., 2005).
Structural Analysis of Pyrrolidine Derivatives : The structure of tert-butyl substituted pyrrolidine-1-carboxylate compounds has been studied for better understanding of their chemical properties (Weber et al., 1995).
Synthesis of Pyrrolidine Azasugars : Tert-butyl substituted pyrrolidine-1-carboxylates serve as key intermediates in the synthesis of pyrrolidine azasugars, which are important in medicinal chemistry (Huang Pei-qiang, 2011).
Crystal Structure Analysis : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a similar compound, was synthesized and characterized, including X-ray diffraction studies (Naveen et al., 2007).
Prodigiosin Precursors : Tert-butyl esters of pyrrole carboxylic acids are used in the synthesis of prodigiosin, a tripyrrole natural compound with potential therapeutic applications (Wasserman et al., 2004).
Antibacterial Agents : Derivatives with tert-butyl moiety have been explored for their potential as antibacterial agents (Bouzard et al., 1992).
Synthesis of Glycinates : Tert-butyl (E)-(pyrrolidin-2-ylidene)glycinates were synthesized from arabinal using key reactions including Horner-Emmons olefination (Konda et al., 1999).
Anti-Inflammatory Activities : Tert-butyl substituted pyrrolidin-2-ones were evaluated as anti-inflammatory agents, showing potential for reduced ulcerogenic effects compared to other drugs (Ikuta et al., 1987).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYAOABDDALQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602077 | |
| Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
114214-70-9 | |
| Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

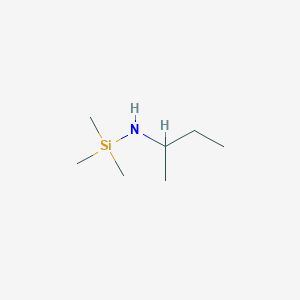
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)

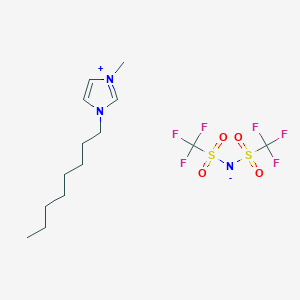
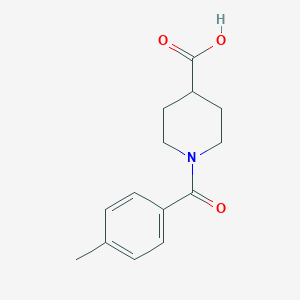
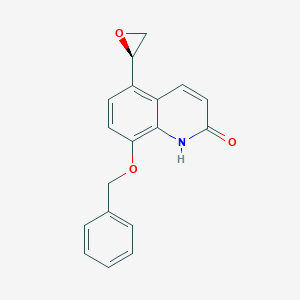
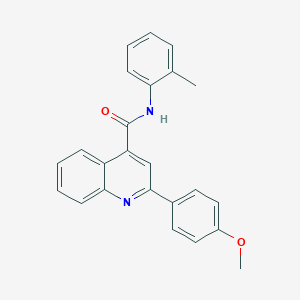
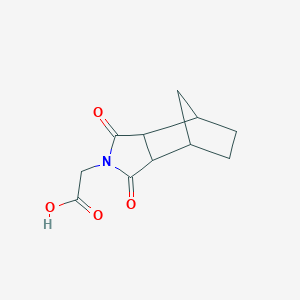
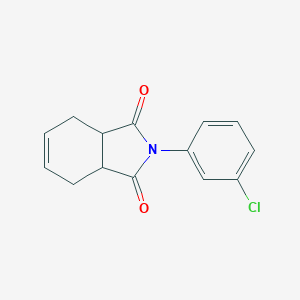
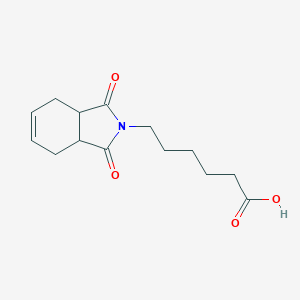
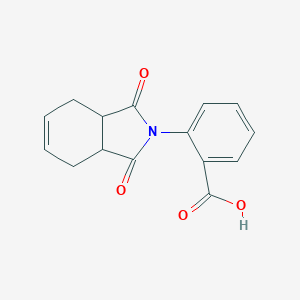
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
